

The Core Biochemical Properties of L-Psicose: A Technical Guide

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Compound of Interest

Compound Name: *L-Psicose*

Cat. No.: *B122136*

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Executive Summary

L-Psicose, the L-enantiomer of the rare sugar D-Psicose (Allulose), is a monosaccharide with significant potential in the fields of nutrition and pharmacology. While research has predominantly focused on its D-enantiomer, this guide synthesizes the known fundamental biochemical properties of **L-Psicose** and leverages the extensive data on D-Psicose to provide a comprehensive overview for research and development. This document details its physicochemical characteristics, metabolic fate, and interactions with key biological pathways. It provides structured data, detailed experimental methodologies, and visual representations of signaling pathways to serve as a foundational resource for the scientific community.

Core Physicochemical and Biochemical Properties

L-Psicose (CAS 16354-64-6) is a C-3 epimer of L-Fructose.^[1] While specific functional data for **L-Psicose** is limited, the properties of its extensively studied enantiomer, D-Psicose (D-Allulose), provide a strong predictive framework. D-Psicose is noted for its low caloric value and minimal impact on blood glucose.^{[2][3]} It is absorbed in the small intestine but not significantly metabolized, with the majority being excreted unchanged in the urine.^{[3][4][5]}

Quantitative Data Summary

The following tables summarize key quantitative data for **L-Psicose** and its D-enantiomer. Data should be attributed to D-Psicose where specified, as equivalent studies on **L-Psicose** are largely unavailable.

Table 1: Physicochemical Properties of **L-Psicose**

Property	Value	Source(s)
CAS Number	16354-64-6	[6]
Molecular Formula	C ₆ H ₁₂ O ₆	[6]
Molecular Weight	180.16 g/mol	[6]
IUPAC Name	(3S,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one	[6]
Melting Point	112-114°C	N/A
Solubility	Slightly soluble in DMSO and Water	N/A
XLogP3	-3.2	[6]
Hydrogen Bond Donors	5	[6]
Hydrogen Bond Acceptors	6	[6]

Table 2: Nutritional and Metabolic Properties (Primarily based on D-Psicose/Allulose)

Property	Value	Source(s)
Relative Sweetness	~70% of Sucrose	[1] [7] [8]
Caloric Value	0.2 - 0.4 kcal/g	[3] [4]
Glycemic Index	Negligible	[2]
Metabolism	Minimally metabolized	[3] [4] [5]
Urinary Excretion Rate	66-86% of ingested dose	[4]
Max. Non-Effective Dose (Diarrhea)	0.55 g/kg body weight	N/A

Metabolic Fate and Pharmacokinetics

Studies on D-Psicose reveal a unique metabolic profile. Unlike fructose, it is largely unutilized by mammalian enzymes.[\[2\]](#)[\[9\]](#)

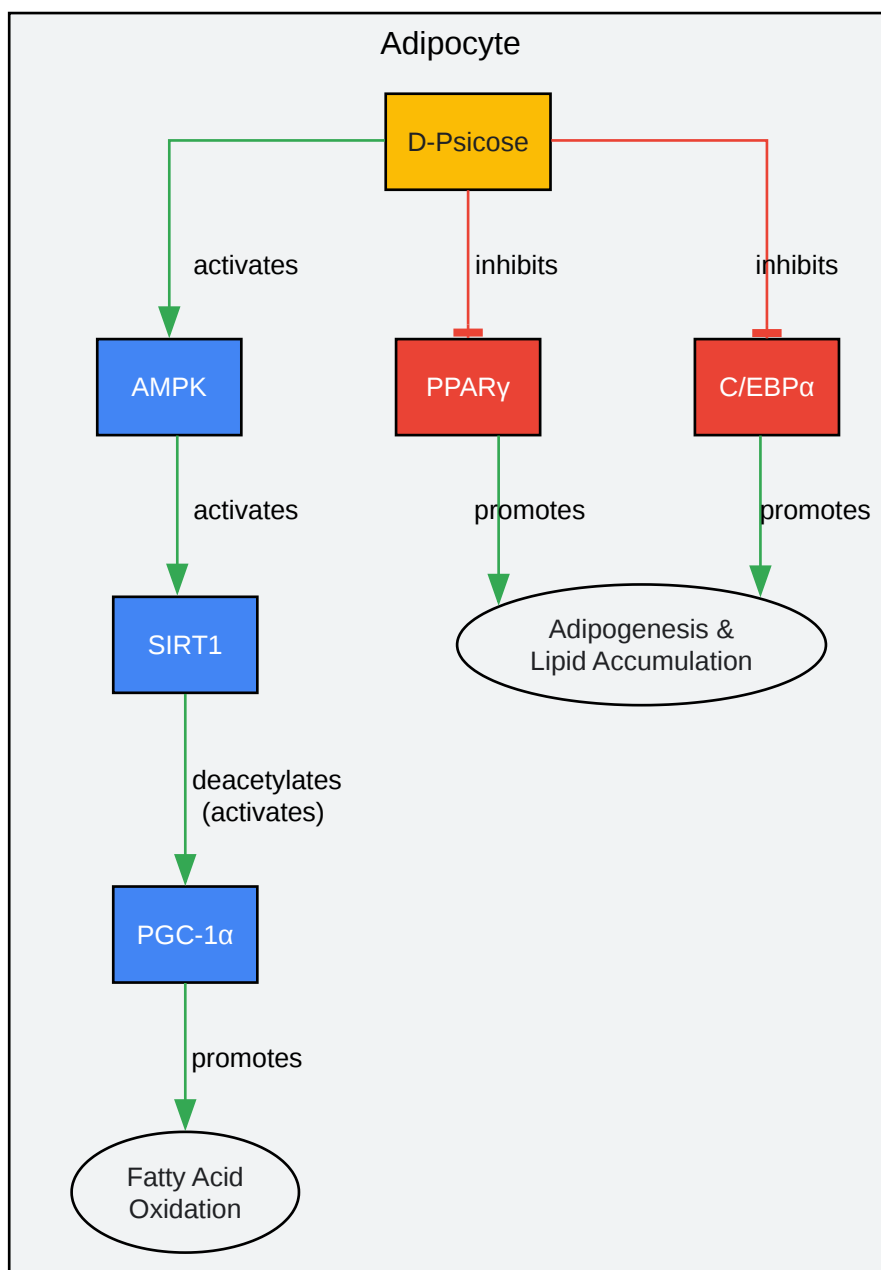
- Absorption: Approximately 70-80% of ingested D-Psicose is absorbed in the small intestine and enters the bloodstream.[\[3\]](#)[\[4\]](#)
- Distribution & Metabolism: Once absorbed, it is distributed systemically but is not a substrate for glycolysis or de novo lipogenesis.[\[4\]](#)[\[5\]](#) The human genome does not appear to encode enzymes capable of metabolizing it.[\[9\]](#)
- Excretion: The absorbed fraction is rapidly cleared from the blood and excreted largely intact in the urine.[\[3\]](#)[\[4\]](#) The unabsorbed portion passes to the large intestine, where it is minimally fermented by gut microbiota before being eliminated in the feces.[\[4\]](#)

Interaction with Key Signaling Pathways

While direct studies on **L-Psicose** are lacking, research on D-Psicose (D-Allulose) has identified several key signaling pathways it modulates, particularly those involved in lipid metabolism and inflammation. These findings provide plausible targets for **L-Psicose** research.

Regulation of Lipid Metabolism

D-Psicose has been shown to mitigate diet-induced obesity by reducing fat accumulation.[5] This is achieved by downregulating the expression of key adipogenic transcription factors and modulating energy-sensing pathways.

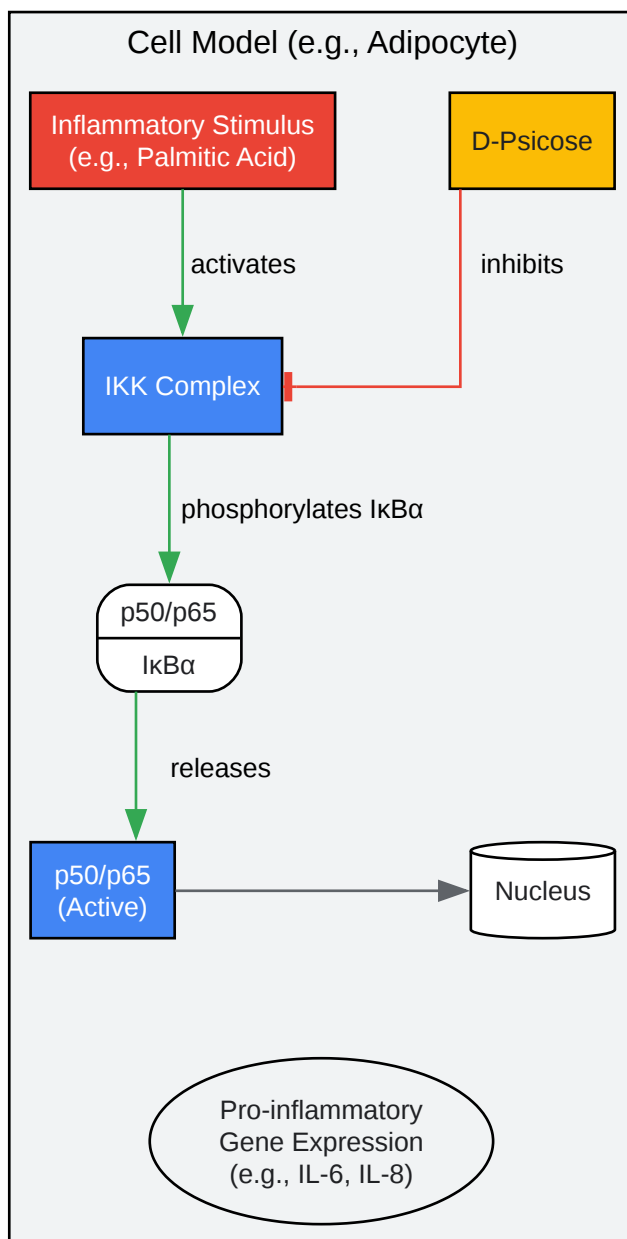


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Caption: D-Psicose Regulation of Lipid Metabolism in Adipocytes.

Anti-Inflammatory Signaling

In models of cellular stress, D-Psicose has demonstrated anti-inflammatory properties by inhibiting the pro-inflammatory NF- κ B pathway.

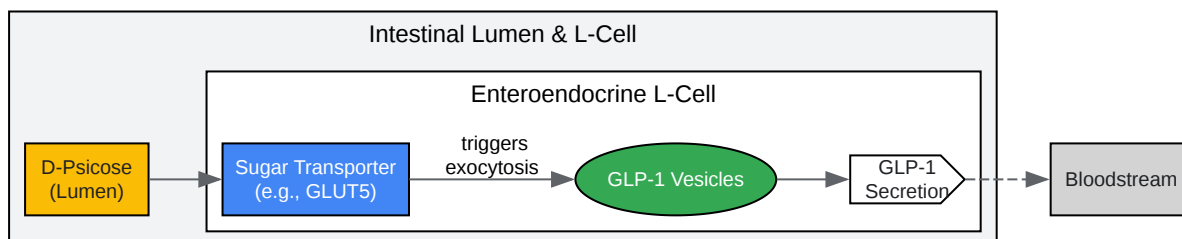


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Caption: D-Psicose Inhibition of the NF- κ B Inflammatory Pathway.

Stimulation of GLP-1 Secretion

Luminal administration of D-Psicose in the gut potentially stimulates the secretion of Glucagon-like peptide-1 (GLP-1), an important incretin hormone involved in glucose homeostasis and satiety, without affecting GIP secretion.



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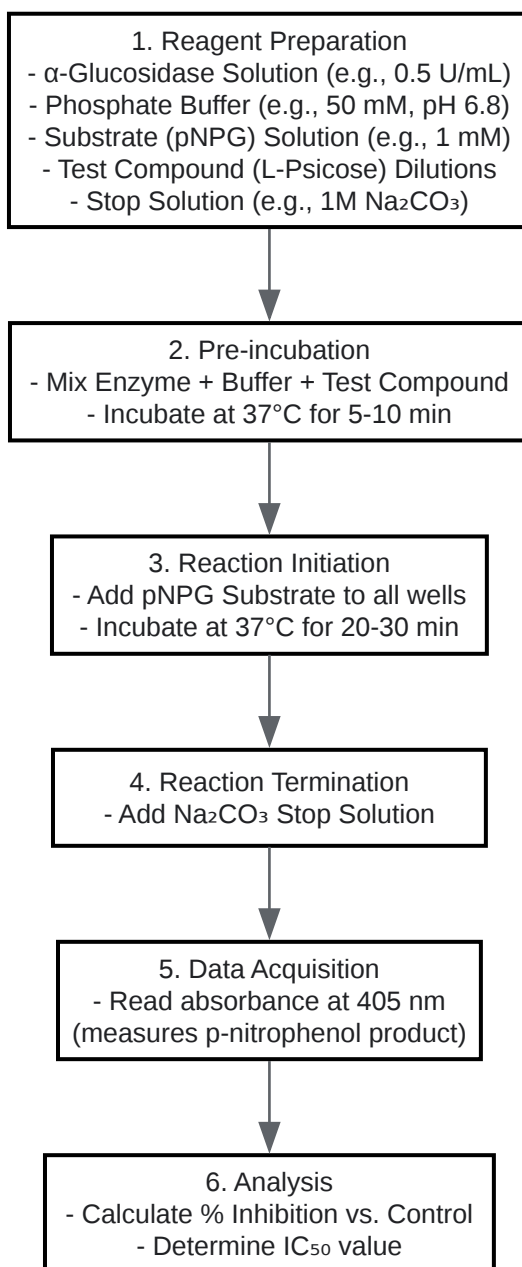
Caption: D-Psicose Stimulates GLP-1 Secretion from Intestinal L-Cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of **L-Psicose**'s biochemical properties. These are based on established protocols used for D-Psicose and other rare sugars.

In Vitro α -Glucosidase Inhibition Assay

This assay determines the potential of a compound to inhibit α -glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable glucose.



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Caption: Workflow for an in vitro α-Glucosidase Inhibition Assay.

Methodology:

- Reagent Preparation:
 - Prepare a solution of α-glucosidase from *Saccharomyces cerevisiae* in a phosphate buffer (e.g., 50 mM, pH 6.8).

- Prepare a solution of the substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG), in the same buffer.
- Prepare a series of dilutions of **L-Psicose**. Acarbose is typically used as a positive control.
- Prepare a stop solution, such as 1 M Sodium Carbonate (Na_2CO_3).
- Assay Procedure (96-well plate format):
 - To each well, add the phosphate buffer, the test compound (**L-Psicose**) or control, and the α -glucosidase solution.
 - Pre-incubate the plate at 37°C for 5-10 minutes.
 - Initiate the reaction by adding the pNPG substrate solution to all wells.
 - Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
 - Terminate the reaction by adding the Na_2CO_3 stop solution. The addition of a strong base develops the yellow color of the p-nitrophenol product.
- Data Analysis:
 - Measure the absorbance of each well at 405 nm using a microplate reader.
 - The percentage of inhibition is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
 - The IC_{50} value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Oral Carbohydrate Tolerance Test in a Rodent Model

This in vivo experiment assesses the effect of **L-Psicose** on postprandial blood glucose levels after a carbohydrate challenge.

Methodology:

- Animal Acclimatization and Fasting:
 - Acclimate male Wistar or Sprague-Dawley rats to the experimental conditions for at least one week.
 - Fast the animals overnight (e.g., 12-16 hours) with free access to water.
- Test Substance Administration:
 - Divide animals into groups (e.g., Control, **L-Psicose**).
 - Administer the test solutions via oral gavage. The solution for the **L-Psicose** group will contain a carbohydrate source (e.g., 2 g/kg maltose or sucrose) mixed with **L-Psicose** (e.g., 0.2 g/kg). The control group receives only the carbohydrate source.
- Blood Sampling:
 - Collect a baseline blood sample from the tail vein immediately before administration (t=0).
 - Collect subsequent blood samples at regular intervals post-administration (e.g., 30, 60, 90, and 120 minutes).
- Glucose Measurement:
 - Measure blood glucose concentrations immediately using a calibrated glucometer.
- Data Analysis:
 - Plot the mean blood glucose concentration versus time for each group.
 - Calculate the Area Under the Curve (AUC) for the glycemic response for each animal.
 - Use statistical tests (e.g., t-test or ANOVA) to determine if there is a significant difference in the glycemic response and AUC between the control and **L-Psicose** groups.

Conclusion and Future Directions

L-Psicose is a molecule of high interest, yet it remains significantly understudied compared to its D-enantiomer. The available data on its physicochemical properties, combined with the extensive functional research on D-Psicose, strongly suggests a profile of a low-calorie, non-glycemic sugar with potential to modulate key metabolic and inflammatory pathways.

Future research must focus on elucidating the specific biological activities of **L-Psicose**. Direct comparative studies against D-Psicose are critical to determine if its effects are enantiomer-specific. Investigations into its potential antiviral properties, interactions with microbial enzymes, and its long-term safety profile are essential next steps for its development in therapeutic and nutritional applications. This guide provides the foundational knowledge and methodological framework to pursue these vital research avenues.

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